molecular formula C6H9NOS B1445160 (5-Ethyl-1,3-thiazol-2-yl)methanol CAS No. 1340572-19-1

(5-Ethyl-1,3-thiazol-2-yl)methanol

Cat. No. B1445160
M. Wt: 143.21 g/mol
InChI Key: VPLLKXMDTBCVPI-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,3-thiazol-2-yl)methanol” is a compound that belongs to the group of azole heterocycles . The thiazole moiety has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “(5-Ethyl-1,3-thiazol-2-yl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C6H9NS/c1-2-5-3-7-6 (4-8)9-5/h3,8H,2,4H2,1H3 .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, oxidation reactions . Also, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .

Scientific Research Applications

Catalysis and Synthesis

(5-Ethyl-1,3-thiazol-2-yl)methanol and its derivatives are used in catalytic applications. For example, a molybdenum(VI) complex with a thiazole-hydrazone ligand was studied for its catalytic behavior, particularly in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This suggests potential uses of similar thiazol compounds in industrial and synthetic chemistry.

Drug Synthesis and Biological Activities

Thiazole compounds play a role in synthesizing biologically active molecules. A study presented the synthesis of unique bi-heterocyclic hybrid molecules involving a thiazole and an oxadiazole ring, which were then evaluated for their biological activities, such as enzyme inhibition and cytotoxicity (Abbasi et al., 2019). This highlights the importance of thiazole derivatives in pharmaceutical research.

Material Science

In material science, thiazole derivatives can be used to modify material properties. For instance, solvent effects on molecular aggregation involving thiazole derivatives were studied, showing the potential application in materials engineering (Matwijczuk et al., 2016).

Supramolecular Chemistry

The role of thiazole compounds in supramolecular chemistry is also significant. A study on N-(thiazol-2-yl)benzamide derivatives demonstrated their ability to form gels with ethanol/water and methanol/water mixtures, indicating their use in developing new supramolecular materials (Yadav & Ballabh, 2020).

Safety And Hazards

Safety data for “(5-Ethyl-1,3-thiazol-2-yl)methanol” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the study of “(5-Ethyl-1,3-thiazol-2-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential applications in various fields .

properties

IUPAC Name

(5-ethyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLKXMDTBCVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1,3-thiazol-2-yl)methanol

CAS RN

1340572-19-1
Record name (5-ethyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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